molecular formula C12H12FN3O B3417864 (E)-2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)-2-propenamide CAS No. 1164526-52-6

(E)-2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)-2-propenamide

Cat. No. B3417864
M. Wt: 233.24 g/mol
InChI Key: VFNBJZDUYCFFLY-CMDGGOBGSA-N
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Description

“(E)-2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)-2-propenamide” is a complex organic compound. It contains a cyano group (-CN), a dimethylamino group ((CH3)2N-), a fluorophenyl group (C6H4F), and an amide group (CONH2). The presence of these functional groups suggests that this compound could have interesting chemical properties and could be involved in various chemical reactions .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through multi-step reactions involving the reaction of amines, cyanides, and carboxylic acids or their derivatives . The exact conditions and reagents used would depend on the specific synthesis pathway .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the propenamide group suggests that this compound could exist as E (trans) and Z (cis) isomers . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The cyano group could be reduced to form an amine, or it could react with a variety of nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and cyano groups could make this compound soluble in polar solvents. The exact properties would need to be determined experimentally .

Scientific Research Applications

Luminescent Properties and Crystal Structures

Investigations into the luminescent properties and crystal structures of related compounds, such as N-butyl-2-cyano-3-[4-(dimethylamino)phenyl]-2-propenamide, reveal insights into intermolecular interactions, including π-stacking and hydrogen bonding. These interactions influence the luminescent properties, making these compounds potential candidates for advanced material applications (Mikhlina, Bolotin, & Kuz’mina, 2013).

Mechanofluorochromic Properties

The synthesis and study of similar compounds, like 3-aryl-2-cyano acrylamide derivatives, have demonstrated varying optical properties due to distinct stacking modes. These findings are crucial for developing materials with tailored optical characteristics, such as those used in sensing, imaging, and display technologies (Song et al., 2015).

Dynamin GTPase Inhibition

Focused research on indole-based inhibitors, including analogs of (E)-2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)-2-propenamide, has identified key structural features for the inhibition of dynamin GTPase. This enzyme is vital in endocytosis, suggesting therapeutic potential in treating diseases related to cellular uptake processes (Gordon et al., 2013).

Thermodynamic Properties

Studies on the thermodynamic properties of structurally similar compounds in various organic solvents provide essential data for understanding solubility and reactivity, which are critical for pharmaceutical formulation and chemical synthesis (Sobechko et al., 2017).

Photophysical Parameters

Research on derivatives like (2Z)-3-[4-(dimethylamino) phenyl]-2-(4-fluorophenyl) prop-2-ene-nitrile (DPF) has explored their spectral behavior in different media. Such studies are foundational for developing new fluorescent materials for bioimaging and diagnostics (Pannipara et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. These properties would need to be assessed through laboratory testing and safety data analysis .

Future Directions

The future directions for research on this compound could include exploring its potential uses, optimizing its synthesis, and studying its properties in more detail. This could involve developing new synthetic routes, investigating its reactivity with various reagents, or studying its behavior in biological systems .

properties

IUPAC Name

(E)-2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O/c1-16(2)8-9(7-14)12(17)15-11-5-3-10(13)4-6-11/h3-6,8H,1-2H3,(H,15,17)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNBJZDUYCFFLY-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301174823
Record name (2E)-2-Cyano-3-(dimethylamino)-N-(4-fluorophenyl)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301174823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)-2-propenamide

CAS RN

1164526-52-6
Record name (2E)-2-Cyano-3-(dimethylamino)-N-(4-fluorophenyl)-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1164526-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-2-Cyano-3-(dimethylamino)-N-(4-fluorophenyl)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301174823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)-2-propenamide

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